molecular formula C8H7F2N B12276548 4,5-Difluoroindoline

4,5-Difluoroindoline

Cat. No.: B12276548
M. Wt: 155.14 g/mol
InChI Key: CVUWNIKKPDMWNY-UHFFFAOYSA-N
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Description

4,5-Difluoroindoline is a fluorinated derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. The presence of fluorine atoms at the 4th and 5th positions of the indoline structure significantly alters its chemical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoroindoline typically involves the electrophilic fluorination of indoline derivatives. One common method includes the use of trifluoromethyl hypofluorite (CF₃OF) in a solvent such as chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further purified .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic fluorination reactions. The use of reagents like cesium fluoroxysulfate (CsOSO₃F) or Selectfluor in methanolic or aqueous acetonitrile solutions is common .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoroindoline undergoes various chemical reactions, including:

    Oxidation: Conversion to difluoroindoline-2,3-dione using oxidizing agents.

    Reduction: Reduction of the indoline ring to form tetrahydroindoline derivatives.

    Substitution: Electrophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Difluoroindoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoroindoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The fluorine atoms enhance its binding affinity and specificity, making it a potent compound in various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7F2N

Molecular Weight

155.14 g/mol

IUPAC Name

4,5-difluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2

InChI Key

CVUWNIKKPDMWNY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=C(C=C2)F)F

Origin of Product

United States

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